molecular formula C4H10N4OS2 B8260681 2-(2-Hydrazinyl-2-sulfanylideneethoxy)ethanethiohydrazide

2-(2-Hydrazinyl-2-sulfanylideneethoxy)ethanethiohydrazide

Cat. No.: B8260681
M. Wt: 194.3 g/mol
InChI Key: OGETZODCEUEJKS-UHFFFAOYSA-N
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Description

2-(2-Hydrazinyl-2-sulfanylideneethoxy)ethanethiohydrazide is a chemical compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound is characterized by its unique structure, which includes hydrazinyl and sulfanylidene groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydrazinyl-2-sulfanylideneethoxy)ethanethiohydrazide typically involves the condensation of substituted acetophenones, thiosemicarbazide, and α-haloketones. The reaction is carried out using polyethylene glycol as a green solvent in the presence of glacial acetic acid . This method is advantageous due to its eco-friendly nature and the high yield of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient synthetic routes are likely employed to scale up the production. The use of green solvents and mild reaction conditions is emphasized to minimize environmental impact and ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydrazinyl-2-sulfanylideneethoxy)ethanethiohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazinyl groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl or sulfanylidene groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-(2-Hydrazinyl-2-sulfanylideneethoxy)ethanethiohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Hydrazinyl-2-sulfanylideneethoxy)ethanethiohydrazide involves its interaction with molecular targets such as free radicals and cellular enzymes. The compound’s hydrazinyl groups can donate electrons to neutralize free radicals, thereby exhibiting antioxidant activity. Additionally, its interaction with cellular enzymes can modulate inflammatory pathways and inhibit cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of hydrazinyl and sulfanylidene groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-(2-hydrazinyl-2-sulfanylideneethoxy)ethanethiohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4OS2/c5-7-3(10)1-9-2-4(11)8-6/h1-2,5-6H2,(H,7,10)(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGETZODCEUEJKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=S)NN)OCC(=S)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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